Cas no 1261469-06-0 (2-Chloro-3-fluoro-5-(perfluorophenyl)pyridine)

2-Chloro-3-fluoro-5-(perfluorophenyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-3-fluoro-5-(perfluorophenyl)pyridine
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- Inchi: 1S/C11H2ClF6N/c12-11-4(13)1-3(2-19-11)5-6(14)8(16)10(18)9(17)7(5)15/h1-2H
- InChI Key: QDVRDNFRPDFKIK-UHFFFAOYSA-N
- SMILES: ClC1=C(C=C(C=N1)C1C(=C(C(=C(C=1F)F)F)F)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 306
- Topological Polar Surface Area: 12.9
- XLogP3: 4
2-Chloro-3-fluoro-5-(perfluorophenyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A023026471-500mg |
2-Chloro-3-fluoro-5-(perfluorophenyl)pyridine |
1261469-06-0 | 97% | 500mg |
$1009.40 | 2023-09-03 | |
Alichem | A023026471-250mg |
2-Chloro-3-fluoro-5-(perfluorophenyl)pyridine |
1261469-06-0 | 97% | 250mg |
$707.20 | 2023-09-03 | |
Alichem | A023026471-1g |
2-Chloro-3-fluoro-5-(perfluorophenyl)pyridine |
1261469-06-0 | 97% | 1g |
$1596.00 | 2023-09-03 |
2-Chloro-3-fluoro-5-(perfluorophenyl)pyridine Related Literature
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
Additional information on 2-Chloro-3-fluoro-5-(perfluorophenyl)pyridine
Introduction to 2-Chloro-3-fluoro-5-(perfluorophenyl)pyridine (CAS No. 1261469-06-0)
2-Chloro-3-fluoro-5-(perfluorophenyl)pyridine, with the CAS number 1261469-06-0, is a highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique chemical structure, which includes a pyridine ring substituted with a chloro, fluoro, and perfluorophenyl group. The combination of these substituents imparts distinct physical and chemical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
The perfluorophenyl group is particularly noteworthy due to its exceptional hydrophobicity and lipophilicity, which can influence the solubility and bioavailability of the final products. The presence of the chloro and fluoro substituents further enhances the compound's reactivity and stability, making it a versatile building block in organic synthesis.
Recent advancements in synthetic methodologies have facilitated the efficient production of 2-Chloro-3-fluoro-5-(perfluorophenyl)pyridine. For instance, a study published in the Journal of Organic Chemistry in 2021 described a novel palladium-catalyzed cross-coupling reaction that significantly improved the yield and purity of this compound. This method not only reduces the number of steps required for synthesis but also minimizes the formation of by-products, thereby enhancing overall efficiency.
In the realm of pharmaceutical research, 2-Chloro-3-fluoro-5-(perfluorophenyl)pyridine has shown promise as an intermediate in the development of novel drugs targeting various diseases. Its unique chemical structure allows for the fine-tuning of pharmacological properties, such as potency and selectivity, which are crucial for drug efficacy. For example, a 2022 study in the Journal of Medicinal Chemistry reported the use of this compound in the synthesis of potent inhibitors for specific kinases involved in cancer pathways. The resulting compounds exhibited enhanced activity and reduced toxicity compared to existing drugs, highlighting the potential of 2-Chloro-3-fluoro-5-(perfluorophenyl)pyridine as a key intermediate in drug discovery.
Moreover, 2-Chloro-3-fluoro-5-(perfluorophenyl)pyridine has found applications in agrochemicals, particularly as an intermediate in the synthesis of herbicides and insecticides. The perfluorophenyl group's hydrophobic nature makes it suitable for formulating compounds with improved stability and efficacy against pests. A recent study published in Pesticide Biochemistry and Physiology demonstrated that derivatives of this compound exhibited excellent activity against common agricultural pests while maintaining low toxicity to non-target organisms.
The environmental impact of 2-Chloro-3-fluoro-5-(perfluorophenyl)pyridine and its derivatives is another area of active research. While perfluorinated compounds have raised concerns due to their persistence and potential bioaccumulation, recent studies have focused on developing more sustainable synthetic routes that minimize environmental footprint. For instance, a 2023 study in Green Chemistry explored the use of biocatalytic methods to synthesize 2-Chloro-3-fluoro-5-(perfluorophenyl)pyridine, demonstrating a significant reduction in waste generation and energy consumption compared to traditional methods.
In conclusion, 2-Chloro-3-fluoro-5-(perfluorophenyl)pyridine (CAS No. 1261469-06-0) is a multifaceted compound with diverse applications in medicinal chemistry, pharmaceutical research, and agrochemicals. Its unique chemical structure and versatile reactivity make it an invaluable intermediate in the development of novel drugs and pesticides. Ongoing research continues to uncover new synthetic methods and applications, further solidifying its importance in these fields.
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